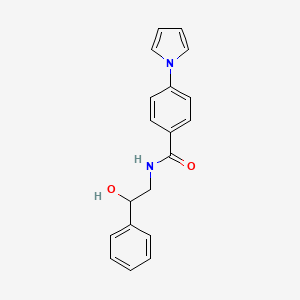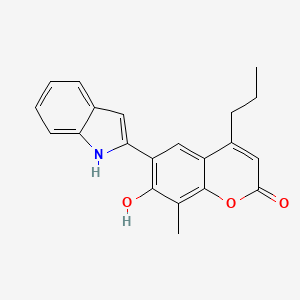![molecular formula C25H22N2O4 B14955536 5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14955536.png)
5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL is a complex organic molecule with potential applications in various scientific fields. This compound features a phenolic structure with multiple functional groups, including methoxy and pyrazolyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethenylphenol and 2-methoxyphenol, which are then subjected to various coupling reactions. Common reagents used in these reactions include catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3). The final step often involves the formation of the pyrazolyl group through cyclization reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL: undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, respectively .
Applications De Recherche Scientifique
5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL exerts its effects involves interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, altering their conformation and activity. The methoxy and pyrazolyl groups contribute to the compound’s ability to modulate enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol (Guaiacol): Shares the methoxyphenol structure but lacks the pyrazolyl group.
4-Ethyl-2-methoxyphenol: Similar phenolic structure with an ethyl group instead of the ethenyl group.
Uniqueness
5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL:
Propriétés
Formule moléculaire |
C25H22N2O4 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
5-[(4-ethenylphenyl)methoxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C25H22N2O4/c1-3-17-8-10-18(11-9-17)16-30-19-12-13-20(21(28)14-19)25-24(15-26-27-25)31-23-7-5-4-6-22(23)29-2/h3-15,28H,1,16H2,2H3,(H,26,27) |
Clé InChI |
DCJJITPIJHKENB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14955453.png)

![2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14955461.png)
![N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14955463.png)
![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14955475.png)
![(2E)-6-(4-methoxybenzyl)-2-[4-(methylsulfanyl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14955477.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14955478.png)
![5-(2-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B14955485.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide](/img/structure/B14955500.png)

![Dimethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955511.png)
![5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955519.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955524.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955532.png)
